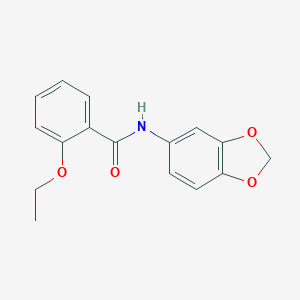

N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide, also known as EMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.

Mécanisme D'action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide is not fully understood, but studies suggest that it may act through multiple pathways. N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Biochemical and Physiological Effects

N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Additionally, N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to have a protective effect on the nervous system, potentially slowing the progression of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to have low toxicity, making it a safer alternative to other compounds with similar therapeutic properties. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide is its low solubility, which can make it difficult to administer in certain experiments.

Orientations Futures

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide and to identify specific pathways that it may target. Finally, clinical trials are needed to determine the efficacy and safety of N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide in humans, which could pave the way for its use in the treatment of various diseases.

Méthodes De Synthèse

N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide can be synthesized through a multi-step process involving the condensation of 2-ethoxybenzoic acid with o-phenylenediamine, followed by the cyclization of the intermediate product with acetic anhydride. The final product is obtained through the reaction of the resulting compound with benzoyl chloride.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiology. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for cancer treatment. Additionally, N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

Nom du produit |

N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide |

|---|---|

Formule moléculaire |

C16H15NO4 |

Poids moléculaire |

285.29 g/mol |

Nom IUPAC |

N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide |

InChI |

InChI=1S/C16H15NO4/c1-2-19-13-6-4-3-5-12(13)16(18)17-11-7-8-14-15(9-11)21-10-20-14/h3-9H,2,10H2,1H3,(H,17,18) |

Clé InChI |

ZYUKNYNDAFLLFC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3 |

SMILES canonique |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)

![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)

![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)

![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)